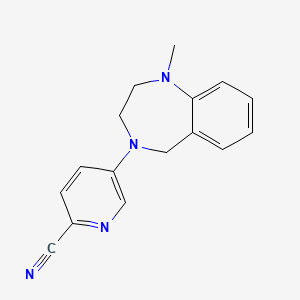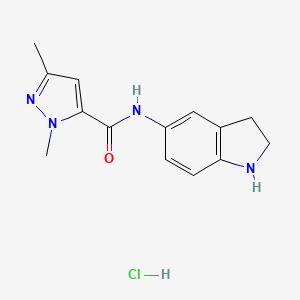
5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile, also known as PDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. PDC is a heterocyclic compound that belongs to the class of pyridines and has a molecular formula of C14H17N3O. In
作用機序
The mechanism of action of 5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile is not fully understood. However, it is believed that this compound binds to copper ions through the nitrogen atoms in the diazepane ring and the nitrogen atom in the pyridine ring. The resulting complex exhibits strong fluorescence due to the charge transfer between the copper ion and the this compound molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity towards mammalian cells, making it an attractive candidate for biological applications. This compound has been shown to selectively bind to copper ions in biological samples, and the resulting complex exhibits strong fluorescence. This property of this compound has been exploited for the detection of copper ions in biological samples.
実験室実験の利点と制限
The advantages of using 5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile for lab experiments include its high selectivity towards copper ions, its low toxicity towards mammalian cells, and its ability to exhibit strong fluorescence. However, the limitations of using this compound include its limited solubility in aqueous solutions, which can limit its use in biological applications.
将来の方向性
There are several future directions for the research on 5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile. One area of research is the development of this compound-based fluorescent probes for the detection of other metal ions. Another area of research is the optimization of the synthesis method for this compound to improve its yield and purity. Additionally, the development of this compound-based therapeutics for the treatment of copper-related diseases is an area of active research.
合成法
The synthesis of 5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile involves the reaction of 4-(4-chlorobenzoyl)-1,4-diazepan-1-ylpyridine-2-carbonitrile with propanoic acid in the presence of a base. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The purity of the final product is confirmed using analytical techniques such as NMR and HPLC.
科学的研究の応用
5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of this compound as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, and the resulting complex exhibits strong fluorescence. This property of this compound has been exploited for the detection of copper ions in biological samples.
特性
IUPAC Name |
5-(4-propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-14(19)18-7-3-6-17(8-9-18)13-5-4-12(10-15)16-11-13/h4-5,11H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUOYICSQYKFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCN(CC1)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[1-(3-Fluoropyridin-2-yl)piperidin-3-yl]methyl]-4-methylpiperazine](/img/structure/B7639370.png)
![(4-Methylpiperazin-1-yl)-[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methanone](/img/structure/B7639389.png)

![(2,3-Dimethylthiomorpholin-4-yl)-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7639404.png)
![[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7639406.png)
![3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one](/img/structure/B7639407.png)

![5-[[2-(Hydroxymethyl)cyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639421.png)
![N-[1-(3,3-dimethylpyrrolidine-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639433.png)

![4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide](/img/structure/B7639466.png)
![2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7639467.png)
![5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile](/img/structure/B7639482.png)